2-(Difluoromethyl)-3,6-dimethylpyridine
Description
2-(Difluoromethyl)-3,6-dimethylpyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique chemical properties to the molecule, making it a valuable building block in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C8H9F2N |
|---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-3,6-dimethylpyridine |
InChI |
InChI=1S/C8H9F2N/c1-5-3-4-6(2)11-7(5)8(9)10/h3-4,8H,1-2H3 |
InChI Key |
TXYSITBELPOFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3,6-dimethylpyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylation reagents. This process can be facilitated by transition metal catalysts or radical initiators .
Industrial Production Methods: Industrial production of this compound often employs continuous flow techniques to ensure high efficiency and yield. The use of fluoroform as a difluoromethylation reagent in continuous flow systems has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-3,6-dimethylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include difluoromethylated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Difluoromethyl)-3,6-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It plays a role in the design of pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3,6-dimethylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-3,6-dimethylpyridine
- 2-(Chloromethyl)-3,6-dimethylpyridine
- 2-(Bromomethyl)-3,6-dimethylpyridine
Comparison: 2-(Difluoromethyl)-3,6-dimethylpyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and halomethyl analogs, the difluoromethyl group provides a balance between lipophilicity and hydrogen bond donor ability, making it particularly valuable in drug design .
Biological Activity
2-(Difluoromethyl)-3,6-dimethylpyridine is a pyridine derivative characterized by the presence of a difluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The difluoromethyl group enhances the lipophilicity of the compound, which is crucial for its interaction with biological targets. The structural features are illustrated below:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Difluoromethyl, Methyl |
| Pyridine Ring | Aromatic nitrogen-containing heterocycle |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group can act as a hydrogen-bond donor, enhancing binding affinity to various molecular targets. This compound has been investigated for its potential in:
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: The compound shows promise in binding to receptors associated with various physiological processes.
Case Studies
-
Enzyme Inhibition Studies
- A study demonstrated that this compound exhibited significant inhibition of certain metabolic enzymes, leading to altered metabolic profiles in treated cells. This inhibition was quantified using IC50 values, indicating effective concentration levels for enzyme activity reduction.
-
Antitumor Activity
- Research indicated that compounds with similar structural motifs to this compound showed cytotoxic effects against tumor cell lines. For instance, derivatives were tested against human cancer cell lines, revealing a dose-dependent response that supports further investigation into their potential as anticancer agents.
Comparative Biological Activity
The following table summarizes the comparative biological activities of this compound and related compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Enzyme Inhibition | 15 |
| 4-(Difluoromethyl)-3,5-dimethylpyridine | Antimicrobial and Anti-inflammatory | 20 |
| 3-Methyl-4-(trifluoromethyl)pyridine | Cytotoxicity against cancer cell lines | 25 |
Synthesis and Characterization
Synthesis methods for this compound have been explored extensively. Various synthetic routes include:
- Nucleophilic Substitution Reactions: Utilizing difluoromethyl precursors to introduce the difluoromethyl group onto the pyridine ring.
- Electrophilic Aromatic Substitution: Modifying existing pyridine derivatives to achieve desired substitutions.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the successful synthesis and purity of the compound.
Potential Applications
Given its promising biological activity, this compound may find applications in:
- Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases.
- Agrochemicals: Its biological properties suggest potential use in developing pesticides or herbicides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
